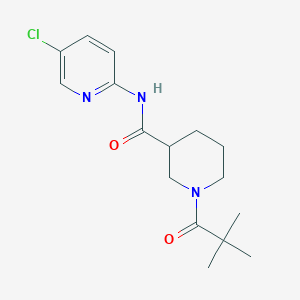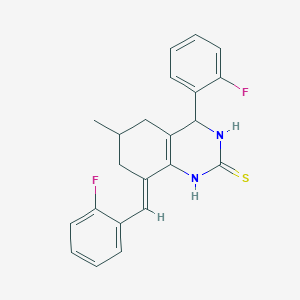
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective activator of KCNQ1/KCNE1 potassium channels, which are involved in regulating the electrical activity of cells and play a critical role in various physiological processes.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide acts as a selective activator of KCNQ1/KCNE1 potassium channels, which are responsible for regulating the repolarization phase of the cardiac action potential and the excitability of neurons. By enhancing the activity of these channels, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide can modulate the electrical activity of cells and prevent abnormal electrical impulses that can lead to various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of potassium channel activity, the suppression of neuronal excitability, the prevention of abnormal heart rhythms, and the inhibition of cancer cell growth. These effects are mediated through the selective activation of KCNQ1/KCNE1 channels and the subsequent modulation of cellular electrical activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is its selectivity for KCNQ1/KCNE1 channels, which allows for specific modulation of cellular electrical activity without affecting other ion channels. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is its relatively low potency, which requires higher concentrations to achieve significant effects.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide, including the development of more potent analogs, the investigation of its effects on other ion channels and cellular processes, and the exploration of its therapeutic potential in various diseases. Additionally, the use of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide in combination with other drugs or therapies may enhance its efficacy and expand its applications in the clinic.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is synthesized through a multistep process that involves the coupling of 5-chloro-2-pyridinylamine with 3-piperidinecarboxylic acid, followed by the introduction of a 2,2-dimethylpropanoyl group through a Friedel-Crafts acylation reaction. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cardiology, and cancer biology. In neuroscience, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to enhance the activity of KCNQ1/KCNE1 channels, leading to the suppression of neuronal excitability and the reduction of seizures in animal models. In cardiology, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been found to have antiarrhythmic effects, as it can modulate the electrical activity of cardiac cells and prevent abnormal heart rhythms. In cancer biology, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-16(2,3)15(22)20-8-4-5-11(10-20)14(21)19-13-7-6-12(17)9-18-13/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTISTGKVCDCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)

![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)

![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)

![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)